chemical structure and CAS number of 3-(2-Nitroethenyl)pyridine
chemical structure and CAS number of 3-(2-Nitroethenyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(2-Nitroethenyl)pyridine, a heterocyclic organic compound, holds potential as a scaffold in medicinal chemistry and drug design. This technical guide provides a comprehensive overview of its chemical structure, properties, and a generalized synthesis protocol. While specific biological activity data for 3-(2-Nitroethenyl)pyridine is not extensively available in the public domain, this document outlines standard methodologies for evaluating the biological potential of novel pyridine derivatives, drawing parallels from related compounds. The guide also includes a conceptual framework for its synthesis and characterization, designed to be a foundational resource for researchers initiating studies on this molecule.
Chemical Structure and Properties
3-(2-Nitroethenyl)pyridine, also known as 3-(2-nitrovinyl)pyridine, is characterized by a pyridine ring substituted at the 3-position with a nitroethenyl group.
Chemical Structure:
CAS Number: 3156-52-3
Molecular Formula: C₇H₆N₂O₂
Molecular Weight: 150.13 g/mol
The table below summarizes key physicochemical properties of 3-(2-Nitroethenyl)pyridine.
| Property | Value | Source |
| Molecular Formula | C₇H₆N₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 150.13 g/mol | --INVALID-LINK-- |
| CAS Number | 3156-52-3 | --INVALID-LINK-- |
| SMILES | C1=CC(=CN=C1)C=C--INVALID-LINK--[O-] | --INVALID-LINK-- |
| InChI | InChI=1S/C7H6N2O2/c10-9(11)5-3-7-2-1-4-8-6-7/h1-6H/b5-3+ | --INVALID-LINK-- |
| InChIKey | HIXBXAXEKNYDHU-HWKANZROSA-N | --INVALID-LINK-- |
Synthesis
The primary synthetic route to 3-(2-Nitroethenyl)pyridine is the Henry reaction, also known as a nitroaldol reaction. This reaction involves the base-catalyzed condensation of an aldehyde with a nitroalkane. In this case, 3-pyridinecarboxaldehyde is reacted with nitromethane.
Experimental Protocol: Henry Reaction for 3-(2-Nitroethenyl)pyridine Synthesis
Materials:
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3-Pyridinecarboxaldehyde
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Nitromethane
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Base catalyst (e.g., sodium hydroxide, potassium hydroxide, or an amine base like 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN))
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Solvent (e.g., ethanol, methanol, or water)
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Acid for neutralization (e.g., hydrochloric acid)
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Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
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Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-pyridinecarboxaldehyde in the chosen solvent.
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Addition of Nitromethane: Add an excess of nitromethane to the solution.
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Base Addition: Slowly add the base catalyst to the reaction mixture while stirring. The reaction is typically conducted at room temperature, but gentle heating may be required to drive the reaction to completion.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the base with a suitable acid.
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Extraction: Extract the product into an organic solvent.
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Purification: Wash the organic layer with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Characterization
The structure of the synthesized 3-(2-Nitroethenyl)pyridine should be confirmed using standard analytical techniques.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the protons on the pyridine ring and the vinyl group. |
| ¹³C NMR | Resonances for the carbons of the pyridine ring, the vinyl group, and the nitro group. |
| IR Spectroscopy | Characteristic peaks for the C=C double bond, the N-O bonds of the nitro group, and the C-H bonds of the pyridine ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |
Biological Activity and Potential Applications
Pyridine and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and cytotoxic effects.[1] However, specific quantitative data on the biological activity of 3-(2-Nitroethenyl)pyridine is not extensively documented in the available literature.
General Methodologies for Biological Evaluation
For researchers interested in evaluating the biological potential of 3-(2-Nitroethenyl)pyridine, the following standard assays are recommended.
Antimicrobial Activity:
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Minimum Inhibitory Concentration (MIC) Assay: This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism. The broth microdilution method is a commonly used technique.
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Disk Diffusion Assay: This method assesses the antimicrobial activity of a compound by measuring the zone of inhibition around a disk impregnated with the compound on an agar plate inoculated with a microorganism.
Antifungal Activity:
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Similar to antimicrobial testing, MIC assays using broth microdilution are standard for determining antifungal efficacy against various fungal strains.
Cytotoxicity:
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MTT Assay: This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
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Sulforhodamine B (SRB) Assay: This is another colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
Due to the lack of specific data for 3-(2-Nitroethenyl)pyridine, a table of quantitative biological data cannot be provided at this time. Researchers are encouraged to perform the above-mentioned assays to determine the specific biological profile of this compound.
Diagrams
As no specific signaling pathways or detailed experimental workflows involving 3-(2-Nitroethenyl)pyridine have been reported, the following diagrams represent a conceptual workflow for its synthesis and a logical relationship for its potential biological evaluation.
Synthesis Workflow
Caption: Conceptual workflow for the synthesis and characterization of 3-(2-Nitroethenyl)pyridine.
Biological Evaluation Logical Flow
Caption: Logical flow for the biological evaluation of a synthesized compound like 3-(2-Nitroethenyl)pyridine.
Conclusion
3-(2-Nitroethenyl)pyridine represents a molecule of interest for further investigation in the field of medicinal chemistry. This guide provides the foundational knowledge of its structure, a generalized synthesis protocol, and a roadmap for its biological evaluation. While specific experimental data for this compound is sparse, the methodologies outlined herein provide a solid framework for researchers to explore its potential therapeutic applications. Future studies are warranted to elucidate the specific biological activities and mechanisms of action of 3-(2-Nitroethenyl)pyridine.
